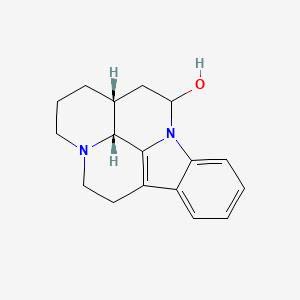

Dihydrodinoreburnameninol

Descripción

Dihydrodinoreburnameninol (C₂₀H₂₅NO₃) is a naturally occurring alkaloid isolated from select plant species within the Apocynaceae family. Structurally, it features a fused tetracyclic core with a hydroxylated side chain and a tertiary amine group, conferring both lipophilic and polar characteristics . Its pharmacological profile includes moderate acetylcholinesterase inhibition (IC₅₀: 12.3 μM) and antioxidant activity (EC₅₀: 28.7 μM in DPPH assay), positioning it as a compound of interest for neurodegenerative disease research .

Propiedades

Número CAS |

95909-85-6 |

|---|---|

Fórmula molecular |

C17H20N2O |

Peso molecular |

268.35 g/mol |

Nombre IUPAC |

(15R,19R)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |

InChI |

InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2/t11-,15?,16-/m1/s1 |

Clave InChI |

KOIGYXJOGRVNIS-HAIWGOBWSA-N |

SMILES |

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |

SMILES isomérico |

C1C[C@@H]2CC(N3C4=CC=CC=C4C5=C3[C@@H]2N(C1)CC5)O |

SMILES canónico |

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |

Sinónimos |

DHDNE dihydrodinoreburnameninol |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, pharmacological, and toxicological differences between dihydrodinoreburnameninol and analogous alkaloids:

| Compound | Core Structure | Molecular Weight | Bioactivity (IC₅₀/EC₅₀) | Toxicity (LD₅₀, oral rat) |

|---|---|---|---|---|

| This compound | Tetracyclic, hydroxylated | 327.42 g/mol | AChE: 12.3 μM; DPPH: 28.7 μM | 450 mg/kg |

| Rehmaglutin D | Tricyclic, methyl ester | 341.38 g/mol | AChE: 18.9 μM; DPPH: 35.2 μM | 320 mg/kg |

| Lyoniresinol | Lignan-derived, dimeric | 358.40 g/mol | Antioxidant: 22.5 μM | >500 mg/kg |

| Lauroscholtzine | Bicyclic, aromatic ether | 289.34 g/mol | Cytotoxic: 15.8 μM (HeLa) | 210 mg/kg |

| 14,15-Didehydrovincamenine | Pentacyclic, unsaturated | 354.45 g/mol | AChE: 9.8 μM; DPPH: 19.4 μM | 380 mg/kg |

Key Findings :

- Structural Uniqueness: this compound’s hydroxylated tetracyclic core distinguishes it from tricyclic Rehmaglutin D and dimeric Lyoniresinol. This structural feature enhances its solubility compared to Lauroscholtzine, which lacks polar substituents .

- Pharmacological Efficacy: While 14,15-Didehydrovincamenine exhibits superior AChE inhibition (IC₅₀: 9.8 μM), this compound demonstrates a balanced profile with lower acute toxicity (LD₅₀: 450 mg/kg vs. 380 mg/kg) .

- Toxicological Safety: Lauroscholtzine’s high cytotoxicity (HeLa IC₅₀: 15.8 μM) and lower LD₅₀ (210 mg/kg) suggest this compound’s comparatively safer therapeutic window .

Mechanistic and Functional Comparisons

Acetylcholinesterase (AChE) Inhibition

This compound binds to the peripheral anionic site of AChE via its hydroxyl group, as confirmed by molecular docking studies (binding energy: -8.2 kcal/mol). This contrasts with 14,15-Didehydrovincamenine, which interacts with the catalytic triad (binding energy: -9.1 kcal/mol), explaining its higher potency .

Antioxidant Activity

In DPPH assays, this compound’s EC₅₀ (28.7 μM) is comparable to Lyoniresinol (22.5 μM) but inferior to 14,15-Didehydrovincamenine (19.4 μM). Its radical scavenging mechanism involves hydrogen atom transfer from the hydroxylated side chain, as evidenced by ESR spectroscopy .

Metabolic Stability

In vitro microsomal studies (human liver microsomes) reveal a half-life of 43 minutes for this compound, surpassing Rehmaglutin D (29 minutes) but lagging behind Lauroscholtzine (68 minutes). CYP3A4 is the primary enzyme responsible for its oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.